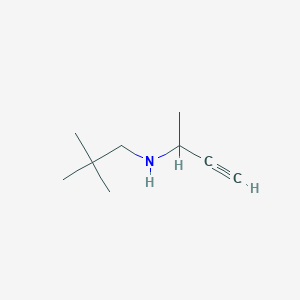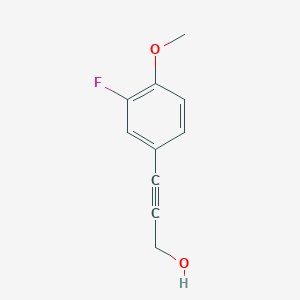
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propynyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the use of 3-fluoro-4-methoxyphenylboronic acid as a key intermediate. The synthetic route may include steps such as halogenation, coupling reactions, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The propynyl alcohol moiety can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Shares the fluoro and methoxy groups but lacks the propynyl alcohol moiety.
4-Fluoro-3-methoxyphenylboronic acid: Similar structure but with different positioning of the fluoro and methoxy groups.
Uniqueness
3-(3-Fluoro-4-methoxy-phenyl)-prop-2-YN-1-OL is unique due to the presence of the propynyl alcohol moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9FO2 |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
3-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H9FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,6H2,1H3 |
InChI-Schlüssel |
JDFSYUPMGPHLGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C#CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


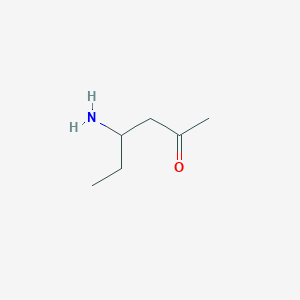
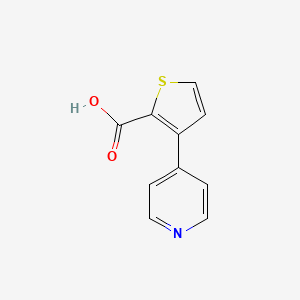
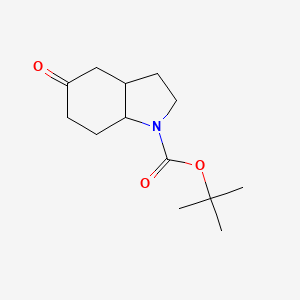
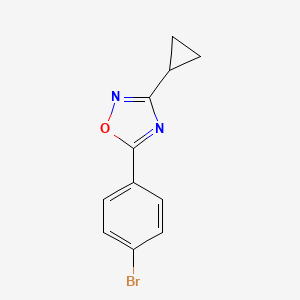
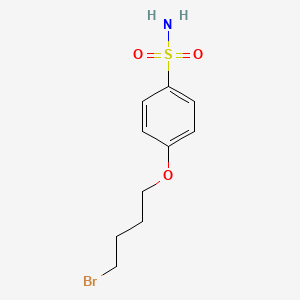
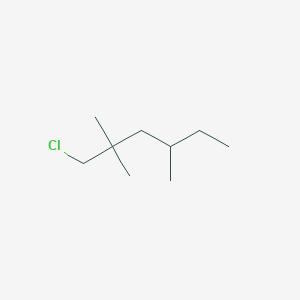
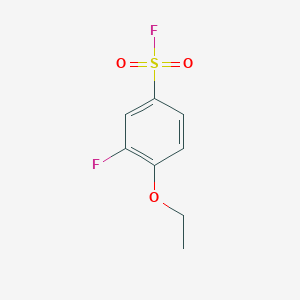
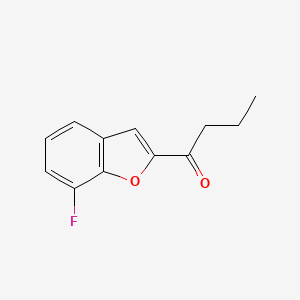
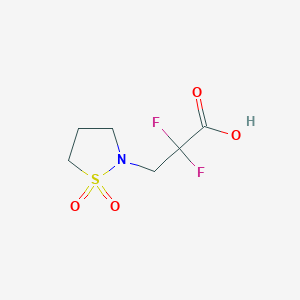
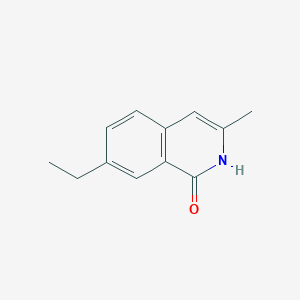
![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
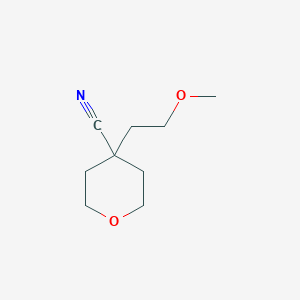
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
